molecular formula C7H10N2O3 B1395847 methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1208081-63-3

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1395847
M. Wt: 170.17 g/mol
InChI Key: LGHMSSOQHUYMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .


Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C (1 mbar) .

Scientific Research Applications

One-Pot Synthesis and Crystal Structure

  • The compound was prepared via a one-pot, two-component reaction, leading to insights into its crystal structure. This suggests its potential in synthetic chemistry and materials science (Saeed, Arshad, & Flörke, 2012).

Structural, Spectral, and Theoretical Investigations

  • This research combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, showing its application in spectroscopic analysis and theoretical chemistry (Viveka et al., 2016).

Experimental and Calculated Structural Parameters

  • A study on the structural parameters of pyrazole derivatives, which includes methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, highlighted its use in analgesic agents and computational chemistry (Machado et al., 2009).

Synthesis, Characterization, and Bioactivities

  • The synthesis and characterization of pyrazole derivatives, including this compound, pointed to their potential in pharmacology, particularly in antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Solvent and Copper Ion-Induced Synthesis

  • This study demonstrates the synthesis of pyridyl–pyrazole-3-one derivatives, indicating the compound's role in coordination chemistry and its potential cytotoxicity against certain cell lines (Huang et al., 2017).

Synthesis and Biological Evaluation

  • Novel derivatives, including this compound, were synthesized and evaluated for lung cancer cell growth suppression, suggesting its application in cancer research and drug development (Zheng et al., 2010).

Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

  • The compound was evaluated as an inhibitor of a key enzyme in malaria-causing Plasmodium falciparum, showing its potential in antimalarial research (Vah et al., 2022).

Corrosion Inhibitors for Steel

  • In this study, pyrazole derivatives, including the discussed compound, were evaluated as corrosion inhibitors for steel, revealing its potential in materials science and engineering (Herrag et al., 2007).

Metal Coordination Polymers

  • The compound was used in the synthesis of metal coordination polymers, suggesting its use in inorganic chemistry and materials science (Cheng et al., 2017).

Safety And Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

properties

IUPAC Name

methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMSSOQHUYMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.